(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
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Description
(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine, also known as GSK2334470, is a small molecule inhibitor that has been used in scientific research for its potential in treating various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The molecule, closely related to complex piperidine derivatives, plays a crucial role in synthetic chemistry, especially in the formation of cyclic compounds through nucleophile-promoted alkyne-iminium ion cyclizations. Such reactions are integral to developing diverse chemical entities, exhibiting the molecule's versatility in organic synthesis. For instance, (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine showcases this chemical behavior, which involves alkylation, cyclization, and sulfonation processes, highlighting the molecule's utility in constructing heterocyclic compounds with potential biological activities (Arnold et al., 2003).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of piperidine, such as those structurally related to (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine, are explored for their potential as therapeutic agents. The synthesis and modification of such compounds lead to the identification of entities with significant biological activities. For example, cyclin-dependent kinase inhibitors, which are critical in cancer treatment, have been developed using methodologies that involve the manipulation of piperidine scaffolds. These processes highlight the compound's role in the discovery of new drugs with the potential to inhibit key proteins involved in disease progression (Griffin et al., 2006).
Advanced Material Synthesis
Piperidine derivatives also find applications in the development of advanced materials and chemical processes, such as in the synthesis of ionic liquids. These substances have gained attention for their unique properties, such as low volatility and high thermal stability, making them suitable for applications in green chemistry and as solvents in electrochemical devices like Li-ion batteries. The exploration of piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries exemplifies this application, demonstrating the compound's potential in enhancing the performance of electrochemical devices through improved conductivity and stability (Kim, Cho, & Shin, 2013).
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGSWNHQMQQJD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine |
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